An In-depth Technical Guide to 3-(2,6-Dimethoxyphenyl)azetidine: Synthesis, Characterization, and Pharmacological Potential
An In-depth Technical Guide to 3-(2,6-Dimethoxyphenyl)azetidine: Synthesis, Characterization, and Pharmacological Potential
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from a position of relative obscurity to become a privileged scaffold in contemporary medicinal chemistry.[1][2] Its unique conformational constraints, inherent three-dimensionality, and favorable physicochemical properties have captured the attention of drug discovery programs worldwide.[2] The rigid nature of the azetidine ring permits the precise spatial orientation of substituents, making it an attractive framework for targeting specific biological macromolecules.[3] In drug design, the azetidine moiety is often employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, or even for acyclic fragments, a substitution that can culminate in enhanced pharmacokinetic and pharmacodynamic profiles.[3] This guide provides a comprehensive technical overview of a specific, promising derivative: 3-(2,6-Dimethoxyphenyl)azetidine.
Chemical Structure and Physicochemical Properties
The core structure of 3-(2,6-Dimethoxyphenyl)azetidine consists of a central azetidine ring with a 2,6-dimethoxyphenyl group attached at the 3-position. The ortho-methoxy groups on the phenyl ring are of particular interest as they can influence the conformation of the molecule and its interactions with biological targets.
Chemical Structure:

Physicochemical Data Summary:
| Property | Value | Source |
| IUPAC Name | 3-(2,6-dimethoxyphenyl)azetidine | - |
| CAS Number (HCl Salt) | 1039561-35-6 | Commercial supplier data |
| Molecular Formula | C₁₁H₁₅NO₂ | Calculated |
| Molecular Weight | 193.24 g/mol | Calculated |
| Predicted LogP | 1.5 - 2.0 | Computational prediction (e.g., ALOGPS) |
| Predicted pKa | 9.0 - 9.5 (azetidine nitrogen) | Based on similar azetidine derivatives |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO | Based on general properties of similar compounds |
Synthesis and Purification: A Plausible Experimental Protocol
The synthesis of 3-aryl-azetidines has been approached through various methodologies.[3][4] A common and effective strategy involves the nucleophilic addition of an organometallic aryl species to an N-protected 3-azetidinone, followed by reduction and deprotection. Below is a detailed, self-validating protocol for the synthesis of 3-(2,6-Dimethoxyphenyl)azetidine hydrochloride, based on established procedures for analogous compounds.[5]
Synthetic Workflow Diagram
Caption: Plausible synthetic route to 3-(2,6-Dimethoxyphenyl)azetidine HCl.
Step-by-Step Experimental Protocol
Step 1: Generation of 2,6-Dimethoxyphenyllithium
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-bromo-2,6-dimethoxybenzene (1.0 eq) to the cooled THF.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium reagent is critical for the subsequent nucleophilic addition.
Step 2: Nucleophilic Addition to N-Boc-3-azetidinone
-
In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-3-azetidinone (0.9 eq) in anhydrous THF (50 mL) and cool to -78 °C.
-
Slowly transfer the freshly prepared 2,6-dimethoxyphenyllithium solution from Step 1 to the N-Boc-3-azetidinone solution via cannula.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-(2,6-dimethoxyphenyl)azetidine. This intermediate is often used in the next step without further purification.
Step 3: Reductive Dehydroxylation
-
Dissolve the crude alcohol from Step 2 in dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath.
-
Add triethylsilane (3.0 eq) to the solution.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Caution: TFA is corrosive.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure N-Boc-3-(2,6-dimethoxyphenyl)azetidine.
Step 4: Boc Deprotection to Yield the Hydrochloride Salt
-
Dissolve the purified N-Boc protected azetidine from Step 3 in a minimal amount of 1,4-dioxane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product, 3-(2,6-Dimethoxyphenyl)azetidine hydrochloride, will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Spectroscopic Characterization
While experimental spectra for the title compound are not widely published, the following are predicted spectroscopic characteristics based on data from analogous 3-arylazetidines.
¹H NMR (400 MHz, DMSO-d₆) - Predicted Chemical Shifts:
-
δ 9.5-9.0 (br s, 2H): Protons of the azetidinium nitrogen (NH₂⁺).
-
δ 7.3-7.2 (t, 1H): Aromatic proton at the 4-position of the phenyl ring.
-
δ 6.8-6.7 (d, 2H): Aromatic protons at the 3- and 5-positions of the phenyl ring.
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δ 4.3-4.1 (m, 2H): Methylene protons of the azetidine ring adjacent to the nitrogen.
-
δ 4.0-3.8 (m, 2H): Methylene protons of the azetidine ring adjacent to the nitrogen.
-
δ 3.8-3.7 (s, 6H): Methoxy protons.
-
δ 3.7-3.5 (m, 1H): Methine proton at the 3-position of the azetidine ring.
¹³C NMR (100 MHz, DMSO-d₆) - Predicted Chemical Shifts:
-
δ 158.0-157.0: Aromatic carbons attached to the methoxy groups (C2' and C6').
-
δ 130.0-129.0: Aromatic carbon at the 4'-position.
-
δ 115.0-114.0: Aromatic carbon at the 1'-position.
-
δ 105.0-104.0: Aromatic carbons at the 3'- and 5'-positions.
-
δ 56.0-55.0: Methoxy carbons.
-
δ 50.0-48.0: Azetidine methylene carbons (C2 and C4).
-
δ 35.0-33.0: Azetidine methine carbon (C3).
Infrared (IR) and Mass Spectrometry (MS) - Expected Data:
-
IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching (around 3200-3400), C-H aromatic and aliphatic stretching (around 2800-3100), C=C aromatic stretching (around 1600 and 1470), and C-O stretching of the methoxy groups (around 1250 and 1100).
-
MS (ESI+): Expect a molecular ion peak [M+H]⁺ at m/z = 194.12.
Pharmacological Rationale and Potential Applications
The structural motif of 3-(2,6-Dimethoxyphenyl)azetidine positions it as a compelling candidate for investigation in neuropharmacology, particularly as a ligand for monoamine transporters.
Mechanism of Action: Targeting Monoamine Transporters
Azetidine derivatives have demonstrated significant potential as modulators of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][5] These transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, and their modulation is a key therapeutic strategy for a range of neurological and psychiatric disorders.[6] The 3-aryl-azetidine scaffold can serve as a pharmacophore that mimics the binding of endogenous monoamines or other known transporter ligands. The specific substitution pattern on the aryl ring can be tuned to achieve desired selectivity and potency for different transporters.[5]
Signaling Pathway and Workflow Diagram
Caption: Inhibition of monoamine reuptake by a 3-aryl-azetidine derivative.
Conclusion
3-(2,6-Dimethoxyphenyl)azetidine represents a promising, yet underexplored, chemical entity within the broader class of biologically active azetidines. This guide has provided a plausible and detailed framework for its synthesis, characterization, and a rationale for its potential pharmacological applications. The provided protocols and predicted data are intended to serve as a robust starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to fully elucidate the properties and biological activity of this intriguing molecule.
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